An In-depth Technical Guide to the Core Properties of 1-Methoxy-2-methylindolizine
An In-depth Technical Guide to the Core Properties of 1-Methoxy-2-methylindolizine
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 1-methoxy-2-methylindolizine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data from closely related indolizine analogues. The guide covers the structure and significance of the indolizine scaffold, plausible synthetic routes, predicted physicochemical and spectroscopic properties, expected chemical reactivity, and potential biological activities. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of novel indolizine derivatives.
The Indolizine Scaffold: A Privileged Heterocycle
Indolizine is a bicyclic aromatic N-fused heterocycle, consisting of a pyridine ring fused to a pyrrole ring.[1] It is an isomer of the more commonly known indole and is considered a 10-π electron aromatic system.[1] The unique electronic structure and planar nature of the indolizine core have made it a valuable scaffold in the design of novel therapeutic agents and functional materials.[2][3] Derivatives of indolizine have been reported to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties.[4][5][6] The methoxy group, a common substituent in many bioactive natural products and synthetic drugs, is known to modulate the electronic and steric properties of a molecule, often enhancing its biological efficacy.[4]
Synthesis and Chemical Reactivity
General Synthetic Strategies for the Indolizine Core
The construction of the indolizine skeleton can be achieved through several established synthetic methodologies. The most common approaches include the Tschitschibabin reaction and 1,3-dipolar cycloaddition reactions.[7][8]
-
Tschitschibabin Reaction : This method typically involves the reaction of a 2-alkylpyridine derivative with an α-halocarbonyl compound, followed by a base-mediated intramolecular cyclization.[7]
-
1,3-Dipolar Cycloaddition : This versatile approach involves the reaction of a pyridinium ylide with a dipolarophile, such as an activated alkyne or alkene, to construct the five-membered ring of the indolizine system.[2][9] This method is particularly useful for introducing a variety of substituents onto the indolizine core.[2]
Caption: Common synthetic routes to the indolizine scaffold.
Plausible Synthesis of 1-Methoxy-2-methylindolizine
A plausible synthetic route to 1-methoxy-2-methylindolizine could involve a variation of the Tschitschibabin reaction. The synthesis would likely commence with a suitably substituted pyridine precursor, which upon reaction with an appropriate carbonyl compound and subsequent cyclization, would yield the target molecule.
Proposed Synthetic Protocol:
-
Formation of the Pyridinium Salt : Reaction of 2-methylpyridine with a methoxy-substituted α-halo ketone in an appropriate solvent like acetone or acetonitrile.
-
Generation of the Ylide and Cyclization : Treatment of the resulting pyridinium salt with a base, such as sodium bicarbonate or triethylamine, to generate the pyridinium ylide in situ.
-
Intramolecular Cyclization and Aromatization : The ylide undergoes an intramolecular aldol-type condensation, followed by dehydration to form the aromatic indolizine ring.
-
Purification : The crude product is then purified using standard techniques such as column chromatography or recrystallization.
Caption: Hypothesized synthesis of 1-methoxy-2-methylindolizine.
Chemical Reactivity
The indolizine nucleus is electron-rich and generally undergoes electrophilic substitution reactions, with a preference for the 3- and 1-positions of the five-membered ring.[10][11] The presence of the electron-donating methoxy group at the 1-position and the methyl group at the 2-position is expected to further activate the ring towards electrophilic attack. Conversely, the indolizine system is generally resistant to nucleophilic attack.[10]
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
Predicted Spectroscopic Data
The spectroscopic characterization of 1-methoxy-2-methylindolizine would provide crucial information for its structural elucidation.
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indolizine core, a singlet for the methoxy group protons (likely around 3.8-4.2 ppm), and a singlet for the methyl group protons (likely around 2.2-2.6 ppm).[4] The chemical shifts of the aromatic protons will be influenced by the positions of the substituents.
-
¹³C NMR : The carbon NMR spectrum would display signals for all ten carbon atoms. The carbon of the methoxy group would appear around 55-60 ppm, and the methyl carbon would be in the upfield region. The aromatic carbons would resonate in the downfield region, with their chemical shifts indicating the electron density at each position.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy group (typically in the 1250-1000 cm⁻¹ region).[4]
-
Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 161.20).[4] Fragmentation patterns would be characteristic of the indolizine ring and its substituents.
Potential Biological and Pharmacological Activities
The indolizine scaffold is a well-established pharmacophore with a broad range of biological activities.[4][5] The introduction of a methoxy group can further enhance the therapeutic potential of the molecule.
-
Anticancer Activity : Many indolizine derivatives have demonstrated significant anticancer properties by targeting various cellular pathways, including the inhibition of tubulin polymerization and EGFR signaling.[5] The presence of a methoxy group on the indolizine ring has been associated with potent anticancer effects.[5]
-
Anti-inflammatory and Analgesic Effects : Substituted indolizines have been investigated for their anti-inflammatory and analgesic activities.[4]
-
Antioxidant Properties : The electron-rich nature of the indolizine ring suggests that its derivatives may possess antioxidant capabilities.[1] Methoxy-substituted aromatic compounds are known to exhibit antioxidant activity.[6]
-
Antimicrobial and Antiviral Activities : Various indolizine analogues have shown promising activity against a range of microbial and viral pathogens.[2][4]
Conclusion
1-Methoxy-2-methylindolizine represents a promising, yet underexplored, heterocyclic compound. Based on the established chemistry of the indolizine scaffold, it is anticipated that this molecule can be synthesized through well-known methodologies and will possess interesting physicochemical and biological properties. The insights provided in this guide, although largely predictive, are grounded in the extensive literature on related compounds and are intended to stimulate further experimental investigation into the synthesis, characterization, and therapeutic potential of this and other novel indolizine derivatives.
References
-
Błaszczyk, M., & Dąbrowski, J. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(26), 6172-6202. [Link]
-
Sharma, S., & Kumar, A. (2014). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 5(4), 81–89. [Link]
-
Venugopala, K. N., et al. (2019). Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. PLoS ONE, 14(6), e0217548. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolizines. [Link]
-
Iancu, M., et al. (2023). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Molecules, 28(17), 6345. [Link]
-
Raju, R., et al. (2022). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology, 70(4), 1-10. [Link]
-
Sharma, S., & Kumar, A. (2014). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 5(4), 81–89. [Link]
-
PubChem. (n.d.). Indolizine. National Center for Biotechnology Information. [Link]
-
Sharma, S., & Kumar, A. (2014). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 5(4), 81–89. [Link]
-
Der Pharma Chemica. (n.d.). Indolizine-a-privileged-biological-scaffold.pdf. [Link]
-
Da Settimo, A., et al. (2000). New aromatase inhibitors. Synthesis and biological activity of aryl-substituted pyrrolizine and indolizine derivatives. Journal of Medicinal Chemistry, 43(16), 3164-3174. [Link]
-
Hui, J., et al. (2022). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry, 20(38), 7536-7553. [Link]
-
Wang, X., et al. (2020). Synthesis of Functionalized Indolizines through 1,3-Dipolar Cycloaddition of Zwitterionic Ketenimines and Pyridinium Salts. The Journal of Organic Chemistry, 85(9), 5894–5903. [Link]
Sources
- 1. ijettjournal.org [ijettjournal.org]
- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 3. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Indolizine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jbclinpharm.org [jbclinpharm.org]
- 11. jbclinpharm.org [jbclinpharm.org]
